molecular formula C37H39N7O B12383898 Dnmt-IN-3

Dnmt-IN-3

Cat. No.: B12383898
M. Wt: 597.8 g/mol
InChI Key: HVPYXDODTWPWJZ-UHFFFAOYSA-N
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Description

Dnmt-IN-3 is a compound that inhibits DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. DNA methylation is a key epigenetic modification that regulates gene expression and maintains genome stability. Inhibiting DNA methyltransferases can reverse abnormal methylation patterns, making this compound a promising candidate for cancer therapy and other diseases involving epigenetic dysregulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dnmt-IN-3 typically involves a multi-step process. One common method starts with the diazotization of guanazole, followed by treatment with dimethyl sulfate or iodomethane. This method, although effective, uses expensive raw materials . An alternative method involves the use of dicyandiamide and methylhydrazine, which is more cost-effective and suitable for industrial-scale production . The key steps include:

Industrial Production Methods

For industrial production, the method involving dicyandiamide and methylhydrazine is preferred due to its lower cost and simplicity. This method involves a two-step process:

Chemical Reactions Analysis

Types of Reactions

Dnmt-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium tungstate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Dimethyl sulfate, iodomethane.

Major Products

The major products formed from these reactions include various methylated and oxidized derivatives of the original compound .

Scientific Research Applications

Dnmt-IN-3 has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and epigenetic studies.

    Biology: Studied for its role in gene expression regulation and epigenetic modifications.

    Medicine: Investigated as a potential therapeutic agent for cancer and other diseases involving abnormal DNA methylation.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

Dnmt-IN-3 exerts its effects by inhibiting DNA methyltransferases, specifically targeting the catalytic domain of these enzymes. This inhibition prevents the transfer of methyl groups to DNA, thereby reversing abnormal methylation patterns. The molecular targets include DNMT1, DNMT3A, and DNMT3B, which are involved in maintaining and establishing DNA methylation patterns .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dnmt-IN-3 is unique due to its specific inhibition of multiple DNA methyltransferase isoforms, making it a versatile tool for studying epigenetic modifications and developing therapeutic agents .

Properties

Molecular Formula

C37H39N7O

Molecular Weight

597.8 g/mol

IUPAC Name

N-naphthalen-1-yl-N'-[7-[[1-[2-(quinolin-4-ylamino)ethyl]piperidin-4-yl]methoxy]quinazolin-4-yl]ethane-1,2-diamine

InChI

InChI=1S/C37H39N7O/c1-2-8-30-28(6-1)7-5-11-33(30)39-18-19-41-37-32-13-12-29(24-36(32)42-26-43-37)45-25-27-15-21-44(22-16-27)23-20-40-35-14-17-38-34-10-4-3-9-31(34)35/h1-14,17,24,26-27,39H,15-16,18-23,25H2,(H,38,40)(H,41,42,43)

InChI Key

HVPYXDODTWPWJZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=CC3=C(C=C2)C(=NC=N3)NCCNC4=CC=CC5=CC=CC=C54)CCNC6=CC=NC7=CC=CC=C76

Origin of Product

United States

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